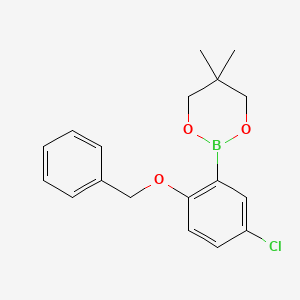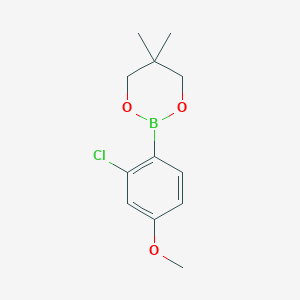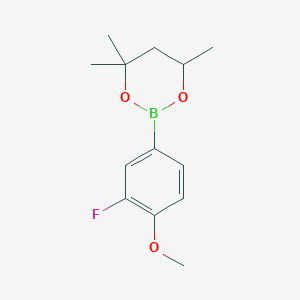
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (BDN) is an organic compound that has been studied for its potential applications in various scientific fields. It is a borinane-based compound that exhibits unique properties, such as anti-inflammatory, anti-oxidative, and anti-tumor activities. BDN has been studied for its potential use in the synthesis of various organic compounds and as a tool in the study of biochemical and physiological processes.
科学的研究の応用
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. It has been used as a tool to study the biochemical and physiological processes of various organisms, including bacteria, fungi, and plants. It has also been used to study the mechanism of action of various drugs, including anti-inflammatory, anti-oxidative, and anti-tumor drugs.
作用機序
The mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is not fully understood. However, it has been proposed that 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. It has also been suggested that 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor activities. In studies of human cells, 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to inhibit the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to scavenge free radicals and inhibit the growth of cancer cells.
実験室実験の利点と制限
The main advantage of using 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is its low toxicity. It has been shown to be non-toxic to human cells and has a low potential for causing adverse effects. However, the use of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is limited by its relatively low solubility in water and its relatively low stability in aqueous solutions.
将来の方向性
The potential applications of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being explored. Potential future directions of research include the development of new synthesis methods for 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, the study of the mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, the study of the biochemical and physiological effects of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, and the development of new applications for 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, such as the development of new drugs or the development of new methods for the delivery of drugs.
合成法
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods, including Wittig reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Wittig reaction is the most common method for the synthesis of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane and involves the use of a phosphonium salt and a triphenylphosphine. The Sonogashira coupling is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an alkynyl halide. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an arylboronic acid.
特性
IUPAC Name |
5,5-dimethyl-2-(5-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-6-11-19-18(20)10-7-13-21(19)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPZLCCEDKYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)











